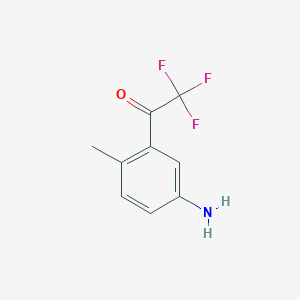
1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes an amino group, a methyl group, and a trifluoromethyl ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 5-amino-2-methylphenol with a trifluoromethyl ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl ketone group is particularly important for its reactivity and ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(5-amino-2-methylphenyl)-2,2,2-trifluoromethane: Similar structure but with a methane group instead of a ketone.
Uniqueness
1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Biologische Aktivität
1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 57799-43-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C9H8F3NO. Its structure features a trifluoroethyl group attached to an aromatic amine, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities due to their ability to interact with specific biological targets. The trifluoroethyl group can enhance lipophilicity and influence the compound's pharmacokinetics.
Potential Biological Activities:
- Antimicrobial Activity : Some studies suggest that compounds with amino and trifluoroethyl groups may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Properties : The presence of the amino group may allow for interactions with cellular receptors involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains. For instance:
- Bacterial Strain Tested : Escherichia coli
- IC50 : Approximately 50 µM was observed to significantly reduce bacterial viability.
Case Studies
A notable case study involved the screening of this compound against a panel of cancer cell lines. The results indicated:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer)
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 40 µM.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | E. coli | Growth inhibition | 50 |
| Anticancer | A549 | Cell proliferation inhibition | 20 |
| Anticancer | MCF7 | Cell proliferation inhibition | 40 |
Eigenschaften
CAS-Nummer |
252580-33-9 |
|---|---|
Molekularformel |
C9H8F3NO |
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-6(13)4-7(5)8(14)9(10,11)12/h2-4H,13H2,1H3 |
InChI-Schlüssel |
CQWITNGGPRCXSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















